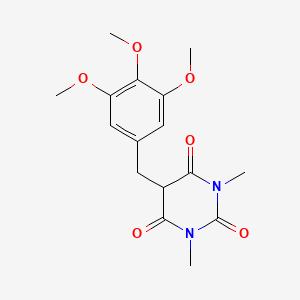
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. It may also modulate the activity of certain neurotransmitters and receptors in the brain, which could contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and inhibit the replication of certain viruses. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide is its potential for use in various fields of scientific research. However, there are also some limitations to its use in lab experiments. For example, it may have low solubility in certain solvents, which could affect its bioavailability and pharmacokinetics. It may also have low selectivity for certain targets, which could lead to off-target effects and toxicity.
Future Directions
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide. One area of interest is the development of more selective and potent analogs of the compound for use in various therapeutic applications. Another area of research is the investigation of the compound's potential for use in combination therapies with other drugs or treatments. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of the compound, as well as its potential for use in the treatment of various diseases and disorders.
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in various therapeutic applications.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid with tert-butyl hydroxylamine hydrochloride and sodium hydride in the presence of a solvent such as dimethylformamide. The resulting product is then purified and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S/c1-16(2,3)10-7-11(20-22-10)19-15(21)14-13(17)12-8(18)5-4-6-9(12)23-14/h4-7H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFPYOJVBMEQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![benzyl 3-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B4880278.png)
![5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4880287.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)
![2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B4880324.png)

![ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4880330.png)


![3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4880373.png)

![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)